For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxythiobenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydroxythiobenzamide. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Additionally, key synthetic pathways and logical relationships are visualized using Graphviz diagrams.
Chemical Properties
4-Hydroxythiobenzamide is a fine chemical that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NOS | [2][3][4][5] |
| Molecular Weight | 153.20 g/mol | [2][3] |
| Appearance | Light orange to yellow to green, powder to crystalline solid | [1][6][7] |
| Melting Point | 181-185 °C, 192 °C | [5][6] |
| Boiling Point | 320.4 ± 44.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol; Slightly soluble in DMSO | [5][6] |
| Flash Point | 147.57 °C | [5] |
| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 78.3 Ų | [3] |
Chemical Structure
The structural identifiers for 4-Hydroxythiobenzamide are detailed in the table below, providing various ways to represent the molecule in chemical databases and software.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxybenzenecarbothioamide | [3] |
| SMILES | C1=CC(=CC=C1C(=S)N)O | [3][4] |
| InChI | InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | [3][4] |
| InChIKey | VDTNKXSVUGXUOJ-UHFFFAOYSA-N | [3] |
| CAS Number | 25984-63-8 | [3][6][8] |
2D Structure
Experimental Protocols
Several synthetic routes for 4-Hydroxythiobenzamide have been reported. Below are detailed methodologies for key experiments.
Synthesis from 4-Cyanophenol
One common industrial method involves the reaction of 4-cyanophenol with a sulfur source.[8]
Protocol 1: Using Sodium Hydrosulfide and Hydrogen Sulfide (B99878)
-
Reagents: 4-Cyanophenol (50.0 g, 0.42 mol), Sodium Hydrosulfide (NaSH, 15.5 g, 0.21 mol), distilled water (125 mL), Hydrogen Sulfide (H₂S) gas, 2 M Hydrochloric Acid (HCl).[9]
-
Procedure:
-
A mixture of 4-Cyanophenol and NaSH in distilled water is stirred at room temperature for 30 minutes.[9]
-
The mixture is placed under a vacuum, flushed with H₂S, and the pressure is brought to 40-50 psi.[9]
-
The mixture is heated to 70°C and stirred for 40-45 minutes.[9]
-
The reaction is stirred vigorously at 70°C under a constant H₂S pressure of 56 psi for 5 hours and 15 minutes.[9]
-
The H₂S pressure is removed, and the reaction is cooled to room temperature.[9]
-
The reaction is neutralized to a pH of 5-7 with 2 M HCl.[9]
-
The product is filtered, and the filter cake is washed with distilled water and dried under a vacuum at 80-85°C to yield the desired product.[9]
-
Protocol 2: Using Sodium Hydrosulfide and an Organic Weak Acid
-
Reagents: Water, 4-cyanophenol, sodium hydrosulfide, a secondary amine, and an organic weak acid.[6][10]
-
Procedure:
-
A certain amount of water, p-cyanophenol, sodium hydrosulfide, and a secondary amine are mixed evenly.[6][9][10]
-
At a specific temperature, an organic weak acid is added dropwise.[6][9][10]
-
After the reaction is complete, the mixture is filtered, and the filter cake is dried to obtain 4-Hydroxythiobenzamide.[6][9][10]
-
Synthesis from Methyl p-Hydroxybenzoate
Another approach involves the conversion of a 4-hydroxybenzamide (B152061) derivative.[2]
-
Reagents: Methyl p-hydroxybenzoate, concentrated ammonia (B1221849) water, phosphorus pentasulfide, and a solvent.[2]
-
Procedure:
-
Methyl p-hydroxybenzoate is mixed with concentrated ammonia water and heated in a reaction kettle at 100-120°C.[2]
-
After the reaction is complete, the mixture is concentrated under vacuum, cooled, and filtered to obtain p-hydroxybenzamide.[2]
-
The resulting p-hydroxybenzamide is refluxed with phosphorus pentasulfide in a suitable solvent.[2]
-
After the reaction is complete, the solvent is removed by distillation. Water and ethyl acetate (B1210297) are added for extraction. The organic phase is then evaporated to dryness to yield 4-Hydroxythiobenzamide.[2]
-
Applications in Drug Development
4-Hydroxythiobenzamide is a versatile intermediate in the synthesis of several classes of therapeutic agents.[1]
As illustrated, 4-Hydroxythiobenzamide is a key intermediate in the production of Febuxostat, a medication for treating gout.[6][8] It is also utilized in the synthesis of PPARα agonists, which are investigated for their potential to increase HDL cholesterol levels, and potent CDK5 inhibitors for the potential treatment of Alzheimer's disease.[1][6]
Biological Activity and Signaling Pathways
Recent studies have explored the role of 4-Hydroxythiobenzamide and related structures as hydrogen sulfide (H₂S) donors. H₂S is a gaseous signaling molecule with various physiological effects.
Certain derivatives of 4-Hydroxythiobenzamide have been shown to release H₂S in vivo.[11] Mechanistic studies suggest that these compounds can confer cardioprotection by activating the PKG/PLN pathway in the ischemic myocardium.[11] This highlights a potential therapeutic application beyond its role as a synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 3. 4-Hydroxythiobenzamide | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 25984-63-8: 4-Hydroxythiobenzamide | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 4-Hydroxythiobenzamide | 25984-63-8 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]
- 10. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 11. 4-Hydroxythiobenzamide | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
